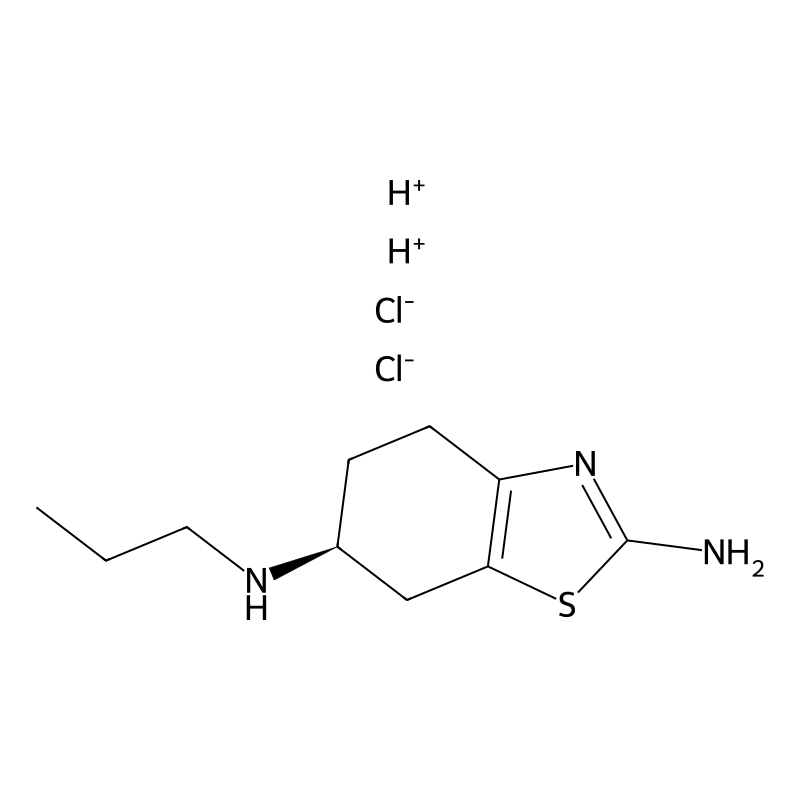

Pramipexole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parkinson's Disease and Related Disorders

- Pramipexole's established role in managing Parkinson's symptoms like tremors, rigidity, and akinesia is a major focus of research. Studies investigate its efficacy in different disease stages, optimal dosing regimens, and potential long-term effects [].

- Research also explores pramipexole's use in treating other movement disorders like restless legs syndrome (RLS) and Lewy body dementia (LBD) due to its effects on dopamine signaling in the brain [, ].

Neuroprotection and Neurodegenerative Diseases

- Pramipexole's potential neuroprotective properties are being investigated. Studies explore whether it can slow down the progression of neurodegenerative diseases like Parkinson's and Alzheimer's by protecting dopamine neurons [].

Addiction and Reward Processing

- Pramipexole's impact on dopamine pathways has led to research on its potential role in treating addiction. Studies investigate its efficacy in reducing cravings and relapse risk in individuals struggling with substance abuse disorders [].

Mood Disorders and Depression

- Due to its influence on dopamine function, pramipexole's potential as a treatment for mood disorders like depression is being explored. Research examines its effectiveness as an adjunct therapy alongside traditional antidepressants [].

Other Areas of Investigation

Pramipexole dihydrochloride is a synthetic compound classified as a non-ergot dopamine receptor agonist. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. The chemical formula for pramipexole dihydrochloride is C₁₀H₁₉Cl₂N₃S, and it exists as a white to off-white crystalline powder. Its molecular weight is approximately 302.26 g/mol when considering its dihydrochloride monohydrate form .

Pramipexole selectively binds to dopamine D2 receptors, with a preference for the D3 subtype, which is significant for its therapeutic effects. This specificity enhances its efficacy in managing symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease .

Key Reactions:- Hydrochloric Acid Reaction: The formation of pramipexole dihydrochloride from pramipexole involves the reaction with hydrochloric acid, resulting in the addition of two chloride ions.

- Degradation Pathways: Although stable, potential degradation products can arise under extreme conditions, necessitating careful storage and handling.

Pramipexole exhibits strong agonistic activity at dopamine D2 receptors, particularly at the D2S subtype (short isoform), which leads to increased dopaminergic activity in the brain. This mechanism is crucial for alleviating symptoms of Parkinson's disease, such as tremors and rigidity. Additionally, pramipexole has been shown to have effects on serotonin levels, indicating a broader neurochemical impact beyond just dopaminergic pathways .

Pharmacodynamics:- Dopamine Receptor Agonism: Pramipexole acts primarily on D2 and D3 receptors, promoting dopaminergic neurotransmission.

- Clinical Efficacy: It has demonstrated effectiveness in reducing motor symptoms associated with Parkinson's disease and improving sleep quality in patients with restless legs syndrome.

The synthesis of pramipexole dihydrochloride involves several steps that typically include the construction of the benzothiazole core followed by functionalization to introduce the propylamine side chain. The following outlines a general synthesis pathway:

- Formation of Benzothiazole: The initial step involves synthesizing a benzothiazole derivative through cyclization reactions.

- Alkylation: The introduction of the propylamine moiety occurs via alkylation reactions.

- Hydrochloride Salt Formation: Finally, the conversion to the dihydrochloride salt form is achieved by reacting the base form with hydrochloric acid .

Pramipexole dihydrochloride is primarily used in clinical settings for:

- Parkinson's Disease: It helps manage motor symptoms by compensating for low dopamine levels.

- Restless Legs Syndrome: It alleviates discomfort and promotes sleep by modulating dopaminergic activity.

Additionally, there are ongoing studies exploring its potential use in treating other neurological conditions due to its effects on dopamine receptors .

Pramipexole has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It may interact with other medications affecting dopaminergic pathways or those that influence serotonin levels.

- Biological Interactions: Research indicates that pramipexole can affect mitochondrial function, suggesting potential implications for neuroprotection beyond its primary role as a dopamine agonist .

Several compounds share structural or functional similarities with pramipexole dihydrochloride:

| Compound Name | Classification | Key Features |

|---|---|---|

| Ropinirole | Non-ergot dopamine agonist | Similar efficacy in Parkinson's disease; different receptor affinity profile. |

| Apomorphine | Dopamine agonist | Used for advanced Parkinson's disease; rapid onset but requires injection. |

| Cabergoline | Ergot-derived dopamine agonist | Longer half-life; used primarily for hyperprolactinemia but also affects Parkinson's symptoms. |

Uniqueness of Pramipexole

Pramipexole stands out due to its high selectivity for the D3 receptor subtype compared to other compounds like ropinirole and cabergoline, which may not exhibit the same degree of receptor specificity. This unique binding profile contributes to its effectiveness and safety profile in clinical applications .

Bulk Properties

Solubility Profile

Pramipexole dihydrochloride demonstrates excellent aqueous solubility properties, with significant variation depending on the hydration state and exact formulation. The monohydrate form exhibits free solubility in water, with reported values exceeding 20 milligrams per milliliter at room temperature [1] [2]. More precise measurements indicate that the drug substance is freely soluble in water and methanol, with solubility values greater than 20 milligrams per milliliter in both solvents [1]. The compound shows slightly reduced solubility in 96% ethanol, with reported values of approximately 18 milligrams per milliliter [1].

In dimethyl sulfoxide, pramipexole dihydrochloride demonstrates moderate solubility with values ranging from 14.21 milligrams per milliliter to 56 milligrams per milliliter depending on the specific experimental conditions and measurement techniques [3] [4]. The drug substance maintains excellent solubility across a wide pH range, with solubility values well above 10 milligrams per milliliter between pH 1 and pH 7.5 [1]. A saturated aqueous solution of the drug substance exhibits a pH value of 3.3, indicating its slightly acidic nature in solution [1].

The high solubility and permeability characteristics classify pramipexole dihydrochloride monohydrate as a Biopharmaceutics Classification System Class 1 drug substance [1] [2]. The compound shows practically no solubility in methylene chloride, demonstrating its hydrophilic character [2] [5].

Thermal Properties

The thermal characteristics of pramipexole dihydrochloride vary significantly depending on the hydration state and crystalline form. The monohydrate form typically exhibits a melting point range of 290-296°C with decomposition [2] [6] [5] [7]. More specifically, different sources report melting points of 290°C with decomposition [6] [5], 296-298°C [8], and 288-290°C [9].

The anhydrous Form B of pramipexole dihydrochloride demonstrates superior thermal stability compared to the monohydrate form [10]. This anhydrous crystalline form belongs to the orthorhombic crystal system with space group P2₁2₁2₁ and contains no solvent molecules, including water [10]. Form B exhibits enhanced high-temperature stability and does not undergo polymorphic transformation upon thermal treatment [10].

Thermal gravimetric analysis reveals that the compound undergoes decomposition rather than clean melting at elevated temperatures [5]. Differential scanning calorimetry studies show characteristic exothermic peaks at approximately 270.64°C for the pure drug substance [11]. The thermal behavior is influenced by the crystalline modification, with the monohydrate form maintaining its crystal structure under normal milling conditions [12].

Partition Coefficient (LogP) and Hygroscopicity

The partition coefficient of pramipexole dihydrochloride provides important insights into its lipophilicity and bioavailability characteristics. The logarithmic partition coefficient (LogP) for the octanol-water system has been calculated as 1.42 ± 0.29 for the free base form [8]. Alternative measurements report a LogP value of 4.15830 [9], though this discrepancy may reflect different measurement conditions or methodological variations.

Regarding hygroscopicity, pramipexole dihydrochloride monohydrate exhibits interesting moisture absorption characteristics. Under International Council for Harmonisation long-term and accelerated stability conditions, the compound is not hygroscopic [1]. However, the drug substance demonstrates significant water uptake at relative humidity levels of 80% or higher [1]. This selective moisture absorption behavior indicates that the compound can absorb considerable amounts of water only under high humidity conditions.

The hygroscopic nature becomes more pronounced in specific formulation contexts, where sorbitol and other excipients can influence the moisture absorption characteristics [13]. The compound's hygroscopic behavior is particularly relevant for pharmaceutical formulation development and storage conditions, as it affects the stability and processing characteristics of the drug substance.

Spectroscopic Signatures

Ultraviolet-Visible and Infrared Absorption Patterns

Pramipexole dihydrochloride exhibits characteristic ultraviolet-visible absorption patterns that are crucial for analytical identification and quantification. The compound shows maximum absorbance at wavelengths between 262-264 nanometers in aqueous solutions [14] [15] [16]. Specifically, ultraviolet spectrophotometry reveals maximum absorption at 263 nanometers for the monohydrate form [15] [16], with some analytical methods utilizing detection at 262 nanometers [14] or 264 nanometers [14].

The ultraviolet spectrum demonstrates good analytical utility across a broad concentration range, with Beer's law obeyed in the concentration range of 5-150 micrograms per milliliter when using visible spectrophotometric methods [17]. For derivative spectrophotometric analysis, the compound shows characteristic absorption patterns with measurement amplitudes at 249 and 280 nanometers [15] [16].

Infrared spectroscopy provides detailed structural fingerprinting of pramipexole dihydrochloride. The compound exhibits characteristic absorption bands that correspond to specific functional groups within its molecular structure. Key infrared absorption frequencies include peaks at 3401.2 and 3304.3 wavenumbers, representing nitrogen-hydrogen stretching of primary and secondary amino groups respectively [18]. Additional characteristic bands appear at 2939.0 wavenumbers for aromatic carbon-hydrogen stretching, 2737.7 wavenumbers for carbon-carbon aliphatic groups, 1584.1 wavenumbers for carbon-carbon stretching, and 1094.0 wavenumbers for carbon-nitrogen stretching [18].

More detailed infrared spectral analysis reveals absorption bands at 3293 and 3093 wavenumbers (broad) for the free base form [19]. The infrared spectrum serves as a definitive identification tool, with comparison to reference spectra providing unambiguous compound identification [20].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of pramipexole dihydrochloride through detailed proton and carbon-13 assignments. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signal patterns that correspond to the specific molecular framework.

For the ¹H nuclear magnetic resonance spectrum, key assignments include signals at 0.87 parts per million appearing as a triplet for three hydrogens corresponding to the terminal methyl group of the propyl chain [19]. The propyl chain continues with signals at 1.40 parts per million as a sextet for two hydrogens representing the central methylene group, and 2.74 parts per million as a distorted triplet for two hydrogens corresponding to the nitrogen-attached methylene group [19].

The cyclohexane ring system produces multiple complex signals between 2.20-2.42 parts per million representing the various methylene groups within the tetrahydrobenzothiazole framework [19]. The distinctive proton attached to the chiral center appears as characteristic signals around 3.36-3.41 parts per million [21]. The amino group protons typically appear as broad signals around 6.59 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with signals at 12.8 parts per million for the terminal methyl carbon, 24.0 parts per million for the propyl chain methylene carbon, and 49.6 parts per million for the nitrogen-attached methylene carbon [19]. The aromatic and heteroaromatic carbons appear at characteristic downfield positions, with signals at 114.0, 145.3, and 166.7 parts per million representing the benzothiazole framework carbons [19].

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of pramipexole dihydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and analytical specificity. Under electrospray ionization conditions in positive ion mode, the molecular ion peak appears at mass-to-charge ratio 212, corresponding to the protonated molecular ion [M+H]⁺ of the free base with molecular weight 211 [19].

The primary fragmentation pathway involves cleavage of the propylamine side chain, generating a major fragment ion at mass-to-charge ratio 153 [19]. This fragment represents the 2-amino-4,5,6,7-tetrahydrobenzothiazole moiety following loss of the propylamine chain (59 mass units) [19]. The mass difference of 59 units between the molecular ion and the base fragment confirms the presence of the intact propylamine substituent.

High-resolution mass spectrometry provides additional structural insights with accurate mass measurements. The exact mass for the dihydrochloride salt has been reported as 283.067688 [9]. Mass spectrometric analysis also reveals potential degradation products and impurities, with fragment ions at mass-to-charge ratios corresponding to various structural modifications of the parent compound [22].

Under specific analytical conditions, the compound can form adduct ions with common solvents or mobile phase components, which appear as additional peaks in the mass spectrum. The fragmentation pattern remains consistent across different ionization techniques, providing reliable identification criteria for analytical applications [19] [22].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (96.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (96.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

[2]. El-Mallakh RS, Penagaluri P, Kantamneni A et al. Long-term use of pramipexole in bipolar depression: a naturalistic retrospective chart review. Psychiatr Q. 2010 Sep;81(3):207-13.

[3]. Perez-Lloret S, Rey MV, Ratti L, Rascol O. Pramipexole for the treatment of early Parkinson/'s disease. Expert Rev Neurother. 2011 Jul;11(7):925-35.

[4]. Hametner EM, Seppi K, Poewe W. Pramipexole extended release in Parkinson/'s disease. Expert Rev Neurother. 2011 Sep;11(9):1229-34.

[5]. Hametner EM, Seppi K, Poewe W. Role and clinical utility of pramipexole extended release in the treatment of early Parkinson/'s disease. Clin Interv Aging. 2012;7:83-8.